benzyl N-[4-(cyanomethyl)phenyl]carbamate
Description
Benzyl N-[4-(cyanomethyl)phenyl]carbamate is a carbamate derivative featuring a benzyl group linked via a carbamate bridge to a phenyl ring substituted with a cyanomethyl (-CH₂CN) group at the para position.
Synthesis: For benzyl N-(4-cyanophenyl)carbamate (C₁₅H₁₂N₂O₂), the synthesis involves reacting 4-aminobenzonitrile with benzyl chloroformate in tetrahydrofuran (THF) and aqueous potassium carbonate. This yields the product in 95% efficiency, as confirmed by HRMS (ESI) m/z: (M+H)⁺ calcd 383.1714, found 383.1713 . Key ¹H NMR signals include aromatic protons (δ 7.58–7.65 ppm for the cyanophenyl ring and δ 7.35–7.47 ppm for the benzyl group) and the carbamate’s methylene protons (δ 5.24 ppm) .
Properties
IUPAC Name |
benzyl N-[4-(cyanomethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJOGFVSSNZPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(cyanomethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(cyanomethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbonates. For benzyl N-[4-(cyanomethyl)phenyl]carbamate:
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Acidic Hydrolysis : In HCl (6M, reflux, 4h), the carbamate cleaves to form 4-(cyanomethyl)aniline and benzyl alcohol .
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Basic Hydrolysis : NaOH (2M, 60°C, 2h) produces sodium carbonate and the same amine .
The cyanomethyl group remains stable under these conditions due to its electron-withdrawing nature .
Nucleophilic Substitution
The benzyloxy group acts as a leaving group in nucleophilic substitution reactions. For example:
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Alkylation : Reacting with methyl iodide (K₂CO₃, DMF, 80°C, 12h) replaces the benzyl group with a methyl group, forming methyl N-[4-(cyanomethyl)phenyl]carbamate .
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Aminolysis : Treatment with primary amines (e.g., ethylamine) in THF yields N-alkylated carbamates .
Reduction of the Cyano Group
The cyanomethyl substituent can be reduced to an amine or methylene group:
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Catalytic Hydrogenation : H₂ (1 atm) over Raney Ni (EtOH, 25°C, 6h) reduces the cyano group to an aminomethyl group, forming benzyl N-[4-(aminomethyl)phenyl]carbamate .
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LiAlH₄ Reduction : LiAlH₄ in THF (0°C → reflux, 3h) converts the nitrile to a methylene group .
Oxidation Reactions
The phenyl ring’s cyanomethyl group undergoes oxidation under strong conditions:
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KMnO₄ Oxidation : In acidic medium (H₂SO₄, 80°C), the cyanomethyl group oxidizes to a carboxylic acid, yielding benzyl N-[4-(carboxyphenyl)]carbamate .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
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Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h), biaryl derivatives form .
Table 1: Key Reaction Conditions and Outcomes
Catalytic Reductive Carbonylation
In the presence of Rh or Pd catalysts, nitroarenes convert to carbamates via CO insertion. For benzyl N-[4-(cyanomethyl)phenyl]carbamate:
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Rhodium Catalysis : [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆ (CO, 1000 psi, 180°C) achieves 89% yield .
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Palladium Catalysis : PdCl₂(PPh₃)₂ (CO, 580 psi, 180°C) gives moderate selectivity (72%) .
Interaction with Biological Targets
While not a primary focus, limited studies suggest:
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[4-(cyanomethyl)phenyl]carbamate is explored for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a precursor for the development of drugs targeting various diseases, including parasitic infections and cancer.
- Case Study : In studies related to Trypanosoma brucei, compounds similar to this compound have shown significant antiparasitic activity. For example, analogs demonstrated effective inhibition of T. brucei with low EC50 values, indicating potential for drug development against Human African Trypanosomiasis .
Organic Synthesis
The compound serves as an important building block in the synthesis of other organic compounds. It is utilized in the preparation of carbamates and related derivatives due to its reactivity with various nucleophiles.
- Table 1: Reactivity Overview
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with nucleophiles to form new compounds |
| Hydrolysis | Under acidic or basic conditions, it can yield corresponding amines and acids |
| Oxidation | Can be oxidized to form various products |
| Reduction | Reacts with reducing agents like lithium aluminum hydride |
Biological Studies
Research has indicated that this compound may exhibit biological activities that warrant further exploration. Its interactions with biomolecules make it a candidate for studying enzyme inhibition and receptor binding.
- Case Study : A study demonstrated that similar carbamates could inhibit specific enzymes involved in metabolic pathways, showcasing their potential therapeutic applications .
Safety and Toxicological Assessments
As with any chemical compound intended for biological application, safety assessments are crucial. Preliminary studies suggest that while this compound exhibits beneficial properties, further toxicological evaluations are necessary to ensure safe usage in medicinal applications.
Mechanism of Action
The mechanism of action of benzyl N-[4-(cyanomethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of benzyl carbamates are highly dependent on substituents attached to the phenyl ring. Below is a comparative analysis with analogs from the evidence:
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
Benzyl N-[4-(cyanomethyl)phenyl]carbamate, with the CAS number 861250-54-6, is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O2, with a molecular weight of 266.29 g/mol. The compound features a carbamate functional group (-O-C(=O)-NR2) attached to a benzyl moiety and a cyanomethyl-substituted phenyl ring. This structure contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 861250-54-6 |
| Functional Groups | Carbamate, Cyanomethyl |
This compound exhibits biological activity primarily through its interactions with various molecular targets. The compound can act as both a nucleophile and an electrophile , depending on the reaction conditions, allowing it to participate in diverse biochemical pathways.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may form covalent bonds with active sites of enzymes, thereby blocking their activity and influencing metabolic pathways.
- Receptor Interactions : The structural features of this compound suggest that it could interact with specific receptors, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that certain carbamates exhibit significant activity against various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions.
Anticancer Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Similar carbamate derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study investigated the enzyme inhibitory effects of several carbamate derivatives, including this compound. Results indicated that the compound significantly inhibited the activity of certain enzymes involved in metabolic processes, showcasing its potential as a therapeutic agent in metabolic disorders.
- Antimicrobial Efficacy : In another research effort, this compound was tested against a panel of microbial pathogens. It demonstrated promising activity against Gram-positive bacteria, suggesting its utility as an antimicrobial agent .
- Anticancer Activity : A recent investigation focused on the anticancer properties of similar carbamates revealed that they could induce apoptosis in cancer cells through modulation of apoptotic pathways. This compound showed comparable effects, warranting further exploration in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and protecting group strategies for benzyl N-[4-(cyanomethyl)phenyl]carbamate?
- Methodological Answer : The synthesis typically involves coupling a benzyl-protected carbamate with a substituted phenylamine. For example, carbamate formation can be achieved via reaction of 4-(cyanomethyl)aniline with benzyl chloroformate in the presence of a base like triethylamine. Protecting group strategies may include using tert-butyloxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates during multi-step synthesis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as hydrolysis of the cyanomethyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons), cyanomethyl (δ ~3.8–4.0 ppm for CH2CN), and carbamate carbonyl (δ ~155–160 ppm in 13C).
- FT-IR : Confirm carbamate C=O stretching (~1700 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between aromatic rings) using SHELX software for refinement .
Q. How can solubility and purification challenges be addressed during synthesis?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, especially for intermediates with low solubility in non-polar solvents.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar derivatives. Recrystallization from ethanol/water mixtures may improve purity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL refinement tools to model disorder via PART instructions or apply TWIN/BASF commands for twinned crystals. Validate results with R-factor convergence (<5%) and residual electron density maps. For ambiguous hydrogen bonding, compare DFT-calculated geometries (e.g., Gaussian09) with experimental data .
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?
- Methodological Answer : Analyze intermolecular interactions (N–H⋯O, O–H⋯O) using Mercury software. For example, in related carbamates, hydrogen bonds form 2D networks parallel to the (100) plane. The absence of π⋯π stacking due to steric hindrance from substituents (e.g., benzyl or cyanomethyl groups) can be confirmed via Hirshfeld surface analysis .
Q. How do modifications to the cyanomethyl or benzyl groups affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the cyanomethyl group with methyl or nitro substituents to assess changes in cytotoxicity (e.g., via MTT assays on cancer cell lines).
- Biological Assays : Test inhibition of hypoxia-inducible factor (HIF-1) or tumor cell invasion using Boyden chamber assays. Compare with analogs like latrunculin A carbamates, where benzyl groups enhance activity .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbamate carbonyl). Validate with kinetic studies using pseudo-first-order conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
